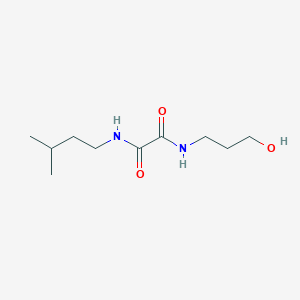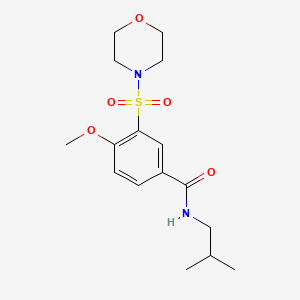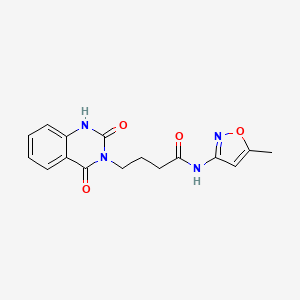![molecular formula C25H24N4OS2 B4578111 2-({4-allyl-5-[5-methyl-4-(4-methylphenyl)-3-thienyl]-4H-1,2,4-triazol-3-yl}thio)-N-phenylacetamide](/img/structure/B4578111.png)
2-({4-allyl-5-[5-methyl-4-(4-methylphenyl)-3-thienyl]-4H-1,2,4-triazol-3-yl}thio)-N-phenylacetamide
説明
Synthesis Analysis
Synthesis of compounds similar to the one often involves multi-step reactions, starting from simpler precursors. For example, compounds with a 1,2,4-triazole core can be synthesized by reacting 1,2,4-triazoles with chloroacetamides in a medium like PEG-400, which offers advantages such as good yields, minimal pollution, and environmental friendliness (Wang Sheng-qing, 2010). This method could potentially be adapted for synthesizing the compound by selecting appropriate precursors and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds containing a 1,2,4-triazole moiety can be elucidated using spectroscopic methods such as IR, NMR, and mass spectrometry, alongside elemental analysis. For example, a study on a similar compound employed these techniques to fully establish the structures, highlighting the importance of such analytical methods in confirming molecular details (B. MahyavanshiJyotindra, A. ParmarKokila, K. MahatoAnil, 2011).
Chemical Reactions and Properties
The reactivity of such compounds can be explored through various chemical reactions, including cyclization and substitution reactions. For instance, N-allyl-N′-arylacetamidines have been cyclized to different heterocyclic compounds, showcasing the diverse reactivity of the acetamidine group (M. W. Partridge, A. C. Smith, 1973). These reactions are crucial for modifying the chemical structure and tailoring the properties of the compound for specific applications.
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, melting point, and crystal structure, can be determined through various experimental techniques. X-ray diffraction (XRD) and differential scanning calorimetry (DSC) are commonly used to analyze the crystalline structure and thermal properties, respectively. For example, the crystal structure of a related compound was determined using XRD, providing insights into its molecular geometry and intermolecular interactions (C. Alaşalvar, M. S. Soylu, Y. Ünver, G. Apaydın, D. Ünlüer, 2013).
Chemical Properties Analysis
Understanding the chemical properties of the compound involves studying its reactivity, stability, and interactions with other molecules. This can be achieved through various chemical assays and spectroscopic analyses. For example, the study of similar compounds' antibacterial and antifungal activities provides insights into their potential applications in medicinal chemistry (K. Shukla, D. Ferraris, et al., 2012).
科学的研究の応用
Antimicrobial and Antifungal Activities
Research into triazole and thiophene derivatives has shown that these compounds possess significant antimicrobial and antifungal activities. For instance, a study on the synthesis and antimicrobial screening of 1,3,4-oxadiazole and clubbed thiophene derivatives demonstrated excellent to moderate antimicrobial activity against a range of bacterial and fungal species (Desai et al., 2014). Such findings suggest that the specific compound could also be explored for its potential as an antimicrobial agent.
Anticancer Potential
The structure-related research indicates that certain derivatives of triazole and thiophene exhibit anticancer activities. A study on the synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents highlighted that some synthesized compounds showed high selectivity against human lung adenocarcinoma cells, suggesting potential in cancer therapy (Evren et al., 2019). This underscores the possibility that similar compounds, including the one , could be investigated for their anticancer properties.
Antitumor and Antioxidant Activities
The synthesis of novel compounds with thioacetamide groups has shown that these substances can have notable antitumor and antioxidant activities. For example, compounds synthesized from substituted acetophenone, triazole, and phenyl isothiocyanate were found to exhibit antifungal and plant growth-regulating activities, in addition to their structure being determined by single-crystal X-ray diffraction analysis (Liu et al., 2005). This suggests a pathway for the exploration of similar compounds, including "2-({4-allyl-5-[5-methyl-4-(4-methylphenyl)-3-thienyl]-4H-1,2,4-triazol-3-yl}thio)-N-phenylacetamide," in related applications.
特性
IUPAC Name |
2-[[5-[5-methyl-4-(4-methylphenyl)thiophen-3-yl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4OS2/c1-4-14-29-24(21-15-31-18(3)23(21)19-12-10-17(2)11-13-19)27-28-25(29)32-16-22(30)26-20-8-6-5-7-9-20/h4-13,15H,1,14,16H2,2-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSHPNMWYPHWMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC=C2C3=NN=C(N3CC=C)SCC(=O)NC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-{[3-(2-bromo-5-ethoxy-4-isopropoxyphenyl)-2-cyanoacryloyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B4578031.png)
![N-(3-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4578038.png)
![5-({1-[4-(allyloxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4578044.png)
![1-(3-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}propyl)-2-pyrrolidinone](/img/structure/B4578045.png)

![2-(3,4-dimethylphenyl)-2-oxoethyl 4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}butanoate](/img/structure/B4578055.png)

![N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B4578066.png)
![1-(2-methylpyrimido[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B4578075.png)
![3-amino-6-[chloro(difluoro)methyl]-N-(2,4-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4578080.png)
![3,3'-methylenebis[5-(allylthio)-4-phenyl-4H-1,2,4-triazole]](/img/structure/B4578089.png)

![3,5-dimethoxy-N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B4578108.png)
![N-cyclohexyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4578116.png)